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Introduction
Caspase-8 (Cysteine-aspartic protease 8) is a critical initiator caspase in the extrinsic pathway

of apoptosis, or programmed cell death. Its activation is a key event in the cellular response to

signals from death receptors, such as Fas and TNFR. Upon activation, caspase-8 initiates a

proteolytic cascade by cleaving and activating downstream effector caspases, ultimately

leading to the dismantling of the cell. The specific and sensitive detection of caspase-8 activity

is therefore crucial for research in apoptosis, cancer biology, and the development of

therapeutics that modulate this pathway.

This document provides a detailed guide for the kinetic analysis of caspase-8 using the

fluorogenic substrate Acetyl-L-Leucyl-L-Glutamyl-L-Threonyl-L-Aspartic Acid 7-Amido-4-

trifluoromethylcoumarin (Ac-LETD-AFC). Cleavage of this substrate by active caspase-8

releases the fluorescent AFC molecule, providing a quantitative measure of enzyme activity.

Caspase-8 Signaling Pathway
Caspase-8 is activated through the extrinsic apoptosis pathway, which is initiated by the

binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on

the cell surface. This binding event triggers the recruitment of adaptor proteins, such as FADD

(Fas-Associated Death Domain), to the intracellular domain of the receptor. Procaspase-8 is

then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC). Within
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the DISC, procaspase-8 molecules are brought into close proximity, leading to their

dimerization and subsequent auto-proteolytic activation. Activated caspase-8 can then initiate

the downstream caspase cascade through two main routes:

Direct activation of effector caspases: Caspase-8 directly cleaves and activates effector

caspases, such as caspase-3 and caspase-7.

Amplification through the intrinsic pathway: Caspase-8 can cleave Bid (BH3 interacting-

domain death agonist), a pro-apoptotic Bcl-2 family member. The truncated Bid (tBid)

translocates to the mitochondria, promoting the release of cytochrome c and initiating the

intrinsic apoptotic pathway, which also culminates in the activation of effector caspases.
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Quantitative Data Summary
The kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), are

crucial for characterizing the efficiency of an enzyme-substrate interaction. While specific

published Km and kcat values for recombinant human caspase-8 with Ac-LETD-AFC are not

consistently available in the literature, this section provides a template for summarizing

experimentally determined or reference values. A detailed protocol for determining these

parameters is provided in the Experimental Protocols section.

Parameter
Recombinant Human
Caspase-8 with Ac-LETD-
AFC

Notes

Km (µM) User-determined

Represents the substrate

concentration at which the

reaction rate is half of Vmax. A

lower Km indicates a higher

affinity of the enzyme for the

substrate.

kcat (s⁻¹) ** User-determined

Also known as the turnover

number, it represents the

number of substrate molecules

converted to product per

enzyme molecule per second.

kcat/Km (M⁻¹s⁻¹) ** User-determined
A measure of the enzyme's

catalytic efficiency.

Specific Activity >1,000 pmol/min/µg

This value can vary between

enzyme preparations and

assay conditions. It is a

measure of enzyme purity and

activity under specific

conditions.

Experimental Protocols
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Materials and Reagents
Recombinant Human Caspase-8 (active)

Ac-LETD-AFC substrate (stock solution in DMSO)

Caspase Assay Buffer (e.g., 25 mM HEPES, 10 mM DTT, 0.1% CHAPS, pH 7.5)

96-well black, flat-bottom microplates

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm

Standard concentration of free AFC (for generating a standard curve)

Protocol 1: Standard Caspase-8 Activity Assay
This protocol is for measuring the end-point or kinetic activity of caspase-8 at a single substrate

concentration.

Prepare Reagents:

Thaw all reagents on ice.

Prepare the Caspase Assay Buffer.

Dilute the recombinant human caspase-8 to a working concentration of approximately 0.3

ng/µL in Caspase Assay Buffer.

Dilute the Ac-LETD-AFC substrate to a final working concentration of 50-100 µM in

Caspase Assay Buffer.

Assay Procedure:

To each well of a 96-well plate, add 50 µL of the diluted caspase-8 solution.

Include a substrate blank control containing 50 µL of Caspase Assay Buffer without the

enzyme.
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Initiate the reaction by adding 50 µL of the diluted Ac-LETD-AFC substrate solution to

each well.

Incubate the plate at 37°C, protected from light.

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) or

at a fixed end-point using a fluorometric plate reader (Ex: 400 nm, Em: 505 nm).

Data Analysis:

Subtract the fluorescence of the blank from the fluorescence of the samples.

To quantify the amount of AFC released, generate a standard curve using known

concentrations of free AFC.

Calculate the caspase-8 activity, often expressed as pmol of AFC released per minute per

µg of enzyme.

Protocol 2: Determination of Km and kcat
This protocol describes how to perform a kinetic analysis to determine the Michaelis-Menten

constants.

Prepare Reagents:

Prepare Caspase Assay Buffer and a stock solution of recombinant human caspase-8 as

described in Protocol 1.

Prepare a series of dilutions of the Ac-LETD-AFC substrate in Caspase Assay Buffer. A

typical concentration range to test would be from 0 to 200 µM (e.g., 0, 5, 10, 20, 40, 80,

120, 160, 200 µM).

Assay Procedure:

Add 50 µL of a fixed, non-saturating concentration of diluted caspase-8 (e.g., 0.1-0.3 ng/

µL) to each well.

Include a no-enzyme control for each substrate concentration.
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Initiate the reactions by adding 50 µL of each of the different Ac-LETD-AFC substrate

dilutions to the wells.

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for

at least 30 minutes.

Data Analysis:

For each substrate concentration, plot fluorescence versus time.

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is

the slope of the line.

Convert the fluorescence units to concentration (µM/s or pmol/s) using a standard curve of

free AFC.

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression analysis

software (e.g., GraphPad Prism) to determine the Vmax and Km.

Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the molar

concentration of the enzyme in the assay.

Experimental Workflow
The following diagram illustrates the general workflow for a kinetic analysis of caspase-8.
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To cite this document: BenchChem. [Application Notes and Protocols: Kinetic Analysis of
Caspase-8 with Ac-LETD-AFC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590920#kinetic-analysis-of-caspase-8-with-ac-letd-
afc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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